BenchChemオンラインストアへようこそ!

Cefepime

cephalosporin comparative clinical trial serious bacterial infection

Cefepime (CAS 88040-23-7) is a fourth-generation cephalosporin with a zwitterionic structure enabling 2-10x faster Gram-negative porin penetration than ceftazidime and markedly lower AmpC β-lactamase affinity. Activity is retained against cefotaxime/ceftazidime-resistant Enterobacteriaceae (7% resistance in E. cloacae vs 100% for ceftazidime). Empiric cefepime sepsis regimens reduce 90-day mortality by 5.0% vs piperacillin-tazobactam. Stable for 24 h at 25°C for continuous infusion. Buy now for superior empiric coverage.

Molecular Formula C19H24N6O5S2
Molecular Weight 480.6 g/mol
CAS No. 88040-23-7
Cat. No. B1668827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefepime
CAS88040-23-7
SynonymsAxépim
BMY 28142
BMY-28142
BMY28142
cefepim
cefepime
cefepime hydrochloride
Maxipime
Quadrocef
Molecular FormulaC19H24N6O5S2
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
InChIInChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12-/t13-,17-/m1/s1
InChIKeyHVFLCNVBZFFHBT-ZKDACBOMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.73e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefepime CAS 88040-23-7: Fourth-Generation Cephalosporin Core Profile and Procurement Positioning


Cefepime (CAS 88040-23-7) is a parenteral fourth-generation cephalosporin antibiotic distinguished by its zwitterionic structure conferred by a quaternized N-methyl-pyrrolidine moiety at the 3′ position [1]. This structural feature enables more rapid penetration through Gram-negative bacterial outer membrane porins compared to third-generation cephalosporins and confers enhanced stability against hydrolysis by chromosomally mediated AmpC β-lactamases [2]. Cefepime exhibits a broad spectrum of bactericidal activity encompassing both Gram-positive pathogens (including methicillin-susceptible Staphylococcus aureus and Streptococcus pneumoniae) and Gram-negative pathogens (including Pseudomonas aeruginosa and Enterobacteriaceae) [3].

Why Cefepime CAS 88040-23-7 Cannot Be Interchanged with Third-Generation Cephalosporins in AmpC-Derepressed Gram-Negative Infections


Third-generation cephalosporins such as ceftazidime and cefotaxime exhibit high affinity for chromosomally encoded AmpC β-lactamases and are rapidly hydrolyzed at pharmacologically relevant concentrations (0.1–1 μM), leading to clinical failure in infections caused by AmpC-derepressed Enterobacter cloacae, Citrobacter freundii, and Pseudomonas aeruginosa [1]. In contrast, cefepime demonstrates markedly lower affinity for these enzymes—reflected by a substantially higher inhibition constant (Ki) for P. aeruginosa cephalosporinase compared to ceftazidime and cefpirome—and penetrates the outer membrane of E. coli and E. cloacae much more rapidly than ceftazidime [1][2]. Consequently, cefepime retains activity against cefotaxime- and ceftazidime-resistant Enterobacteriaceae, with only 7% of cefotaxime-resistant E. cloacae isolates exhibiting resistance to cefepime compared to 100% resistance to ceftazidime [3].

Cefepime CAS 88040-23-7: Quantified Comparative Efficacy and Safety Evidence for Procurement Decision-Making


Cefepime 2 g Twice Daily vs. Ceftazidime 2 g Three Times Daily: Randomized Multicenter Clinical Efficacy in Serious Bacterial Infections

In a randomized multicenter study of 348 adult non-neutropenic patients with serious bacterial infections (including urinary tract, lower respiratory tract, skin/soft tissue, and septicemia), cefepime 2.0 g administered twice daily (bd) demonstrated comparable efficacy to ceftazidime 2.0 g three times daily (tid) with a reduced daily dosing frequency [1]. This represents a dosing advantage (4 g/day total for cefepime versus 6 g/day total for ceftazidime) with comparable clinical outcomes.

cephalosporin comparative clinical trial serious bacterial infection empirical therapy

Cefepime vs. Ceftazidime in Community-Acquired Lower Respiratory Tract Infections: Pathogen Eradication at Reduced Daily Dose

In a randomized study of 131 adults with moderate to severe community-acquired lower respiratory tract infections, cefepime 1 g twice daily (2 g/day total) achieved pathogen eradication rates equivalent to ceftazidime 1 g three times daily (3 g/day total) [1].

respiratory infection Streptococcus pneumoniae Haemophilus influenzae community-acquired pneumonia

Cefepime vs. Ceftazidime in Severe Infections: Clinical Response Rates in Urinary Tract Infection-Predominant Population

In an open-label randomized study of 52 patients with severe bacterial infections (predominantly urinary tract infections, with E. coli as the most common pathogen in 79% of cases), cefepime demonstrated a 10% absolute higher satisfactory clinical response rate compared to ceftazidime [1].

severe bacterial infection urinary tract infection septicemia Escherichia coli

Cefepime vs. Piperacillin-Tazobactam in Sepsis: 90-Day Mortality and Organ Dysfunction Outcomes

A retrospective cohort study of 7,569 sepsis patients without indications for anaerobic coverage compared outcomes between vancomycin plus piperacillin-tazobactam (n=4,523) and vancomycin plus cefepime (n=3,046). Using an instrumental variable analysis that leveraged a piperacillin-tazobactam shortage period to control for unmeasured confounding, piperacillin-tazobactam was associated with worse outcomes across multiple dimensions [1].

sepsis empiric therapy mortality organ dysfunction anaerobic infection

Cefepime vs. Ceftazidime: Superior Retention of Activity Against Cefotaxime-Resistant Enterobacter cloacae

In a study of clinical isolates from a hospital in Seoul, cefepime demonstrated markedly superior activity against cefotaxime-resistant Enterobacter cloacae compared to ceftazidime and other third-generation cephalosporins [1].

Enterobacter cloacae AmpC β-lactamase cephalosporin resistance nosocomial infection

Cefepime vs. Ceftazidime: Lower MIC90 Against Imipenem-Resistant Pseudomonas aeruginosa

In an in vitro study of 50 clinical isolates of Pseudomonas aeruginosa, including 14 strains resistant to imipenem/cilastatin (IPM/CS), cefepime demonstrated the lowest MIC90 among tested cephalosporins against the IPM/CS-resistant subset, and importantly showed no cross-resistance with imipenem [1].

Pseudomonas aeruginosa carbapenem resistance cross-resistance imipenem

Cefepime CAS 88040-23-7: High-Value Procurement and Research Application Scenarios


Empiric Therapy of Sepsis in Patients Without Indication for Anaerobic Coverage

Cefepime-based empiric regimens are associated with a 5.0% absolute reduction in 90-day mortality compared to piperacillin-tazobactam-based regimens (95% CI 1.9%-8.1%), along with 2.1 fewer organ failure-free days, 1.1 fewer ventilator-free days, and 1.5 fewer vasopressor-free days [1]. Procurement of cefepime for empiric sepsis protocols in patients without anaerobic infection indications provides a mortality benefit supported by instrumental variable analysis controlling for unmeasured confounding.

Treatment of Serious Gram-Negative Infections with AmpC-Derepressed Enterobacteriaceae

Cefepime retains activity against cefotaxime-resistant Enterobacter cloacae isolates with only 7% resistance compared to 100% resistance to ceftazidime [1]. Its zwitterionic structure enables 2- to 10-fold more rapid penetration through Gram-negative porin channels than ceftazidime, and it demonstrates markedly lower affinity for AmpC β-lactamases, with a substantially higher Ki value for P. aeruginosa cephalosporinase [2]. Cefepime is the preferred cephalosporin for empiric and targeted therapy of infections where AmpC-derepressed Enterobacteriaceae are suspected.

Management of Imipenem-Resistant Pseudomonas aeruginosa Infections

Against imipenem/cilastatin-resistant Pseudomonas aeruginosa, cefepime demonstrates an MIC90 of 16 μg/mL, which is 2-fold lower than ceftazidime (32 μg/mL) and cefpirome (32 μg/mL), with no observed cross-resistance between imipenem and cefepime [1]. Cefepime provides a critical therapeutic option when carbapenem resistance emerges in P. aeruginosa, enabling effective monotherapy without requiring β-lactamase inhibitor combinations.

Continuous Infusion Administration with Cold-Chain-Controlled Stability

Cefepime maintains 94.3±1.0% stability following 24-hour continuous infusion at mean bag temperature of 22.6±1.5°C [1]. For continuous infusion applications, cefepime can be considered stable for up to 24 hours at 25°C (based on ≤10% degradation limit), but stability decreases to ~14 hours at 30°C and <10 hours at 37°C [2]. Procurement for continuous infusion protocols requires temperature control (cold pack if bag temperature exceeds 29°C) to maintain stability, with refrigerator storage (5°C) providing 15-day stability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefepime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.